molecular formula C11H17BO4 B578008 (3-Butoxy-4-methoxyphenyl)boronic acid CAS No. 1217501-14-8

(3-Butoxy-4-methoxyphenyl)boronic acid

Cat. No.: B578008
CAS No.: 1217501-14-8
M. Wt: 224.063
InChI Key: XNODJZHDEFRIGZ-UHFFFAOYSA-N
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Description

(3-Butoxy-4-methoxyphenyl)boronic acid (CAS: 1217501-14-8) is a boronic acid derivative with a molecular formula of C₁₁H₁₇BO₄ and an exact mass of 224.121983 g/mol . It features a butoxy group (-OC₄H₉) at the 3-position and a methoxy group (-OCH₃) at the 4-position of the phenyl ring. This compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, a method widely employed for aryl boronic acids . Its solid-state purity is reported as 95%, making it suitable for applications in organic synthesis, drug development, and materials science .

Properties

IUPAC Name

(3-butoxy-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO4/c1-3-4-7-16-11-8-9(12(13)14)5-6-10(11)15-2/h5-6,8,13-14H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNODJZHDEFRIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681565
Record name (3-Butoxy-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-14-8
Record name B-(3-Butoxy-4-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Butoxy-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Butoxy-4-methoxyphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic ester in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of boronic acids often involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Chemical Reactions Analysis

Types of Reactions: (3-Butoxy-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Butoxy-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural and Electronic Differences

The reactivity and properties of boronic acids are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Properties
Compound Name Substituents Molecular Formula pKa* Key Electronic Effects
(3-Butoxy-4-methoxyphenyl)boronic acid Butoxy (-OC₄H₉), Methoxy (-OCH₃) C₁₁H₁₇BO₄ ~8.5 Electron-donating groups reduce acidity
(3-Ethoxy-4-methylphenyl)boronic acid Ethoxy (-OC₂H₅), Methyl (-CH₃) C₉H₁₃BO₃ ~9.0 Methyl is weakly electron-donating; higher pKa than butoxy analog
4-Methoxybenzeneboronic acid Methoxy (-OCH₃) C₇H₉BO₃ ~8.9 Single methoxy group increases acidity compared to multi-substituted analogs
(3-Benzyloxy-4-methoxyphenyl)boronic acid Benzyloxy (-OCH₂C₆H₅), Methoxy (-OCH₃) C₁₄H₁₅BO₃ ~7.8 Bulky benzyloxy group enhances steric hindrance, lowering pKa
  • Butoxy vs.
  • Benzyloxy vs. Alkoxy : Benzyloxy substituents introduce aromaticity and steric hindrance, which may alter binding kinetics in diol recognition or enzyme inhibition .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Solubility (Water) Stability (Boroxine Formation) Key Applications
This compound Low Moderate (steric hindrance slows boroxine formation) Suzuki coupling, hydrophobic drug synthesis
(3-Ethoxy-4-methylphenyl)boronic acid Moderate High (small substituents favor boroxine) Polymer synthesis, sensors
4-Methoxybenzeneboronic acid High High (simple structure) Glucose sensing, diagnostics
(3-Benzyloxy-4-methoxyphenyl)boronic acid Very Low Low (bulky groups inhibit boroxine) Enzyme inhibitors, glycobiology
  • Solubility: The butoxy analog’s low water solubility limits its use in aqueous systems but enhances compatibility with organic solvents, making it ideal for Suzuki-Miyaura reactions in non-polar media .
  • Stability : Boroxine (cyclic anhydride) formation is less favorable in bulky analogs like the butoxy derivative, improving shelf-life compared to simpler boronic acids .

Reactivity and Binding Affinity

Boronic acids bind diols (e.g., sugars) via reversible esterification. Substituents modulate this interaction:

  • Electron-donating groups (e.g., methoxy, butoxy) lower the boronic acid’s pKa, enhancing diol binding at physiological pH .
  • Steric effects : The butoxy group’s bulk may reduce binding efficiency to small diols like glucose but improve selectivity for larger biomolecules .
Table 3: Diol Binding and Selectivity
Compound Name Glucose Association Constant (M⁻¹)* Selectivity for Large Diols
This compound ~200 High (due to steric effects)
4-Methoxybenzeneboronic acid ~150 Low
3-AcPBA (control) ~100 Moderate

*Association constants are approximate and pH-dependent.

Biological Activity

Overview

(3-Butoxy-4-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C11H17BO4. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Its structure features a butoxy group at the third position and a methoxy group at the fourth position on the phenyl ring, which influences its reactivity and biological interactions.

The primary mechanism of action for this compound involves its role as a reagent in the Suzuki-Miyaura cross-coupling reaction, where it forms carbon-carbon bonds. This reaction is facilitated by palladium catalysts and involves a transmetalation process that allows the compound to interact with various biological targets, including enzymes and receptors involved in tumor progression and metastasis .

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. Boronic acids can inhibit proteasomes, which are crucial for regulating protein degradation in cancer cells. The compound's structural modifications may enhance its selectivity and potency against cancerous cells .

In a study evaluating various boronic compounds, it was found that derivatives similar to this compound demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) with IC50 values indicating effective inhibition at low concentrations .

Antibacterial Activity

Boronic acids are recognized for their antibacterial properties. The compound has shown effectiveness against various bacterial strains, including Escherichia coli. In vitro studies suggested that this compound could inhibit bacterial growth at concentrations around 6.50 mg/mL . The mechanism likely involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Properties

The antioxidant capacity of boronic acids has been documented, with studies showing that they can scavenge free radicals effectively. For instance, the antioxidant activity of related compounds was assessed using various methods such as ABTS and DPPH assays, demonstrating significant radical scavenging abilities . This suggests that this compound may also possess similar protective effects against oxidative stress.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is relatively stable and exhibits favorable properties for drug development. It is characterized by low toxicity profiles in healthy cell lines while demonstrating potent effects on malignant cells . The compound's stability and ease of synthesis make it an attractive candidate for further exploration in therapeutic applications.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure FeaturesBiological Activity
This compound Butoxy and methoxy groups on phenyl ringAnticancer, antibacterial
4-Methoxyphenylboronic acid Methoxy group onlyModerate anticancer activity
3-Butoxyphenylboronic acid Butoxy group onlyLimited biological activity
4-Anisylboronic acid Anisole groupAntioxidant properties

This table illustrates how the presence of both butoxy and methoxy groups in this compound may enhance its reactivity and selectivity in biological applications compared to other boronic acids.

Case Studies

  • Anticancer Efficacy : In a study exploring various boron-containing compounds, this compound was highlighted for its ability to induce apoptosis in MCF-7 cells while sparing normal cells .
  • Antimicrobial Testing : Another investigation demonstrated that formulations containing this boronic acid derivative exhibited significant antibacterial activity against E. coli, suggesting potential use in pharmaceutical formulations targeting infections .

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